molecular formula C10H15N3O4S2 B12108551 4-(1-piperazinylsulfonyl)Benzenesulfonamide

4-(1-piperazinylsulfonyl)Benzenesulfonamide

Cat. No.: B12108551
M. Wt: 305.4 g/mol
InChI Key: CATPRPFJRXCNSX-UHFFFAOYSA-N
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Description

4-(1-piperazinylsulfonyl)Benzenesulfonamide is a chemical compound with the molecular formula C10H15N3O4S2 It is known for its applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-piperazinylsulfonyl)Benzenesulfonamide typically involves the reaction of piperazine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-piperazinylsulfonyl)Benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-piperazinylsulfonyl)Benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-piperazinylsulfonyl)Benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-piperazinyl)benzenesulfonamide
  • 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

4-(1-piperazinylsulfonyl)Benzenesulfonamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

Molecular Formula

C10H15N3O4S2

Molecular Weight

305.4 g/mol

IUPAC Name

4-piperazin-1-ylsulfonylbenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S2/c11-18(14,15)9-1-3-10(4-2-9)19(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)

InChI Key

CATPRPFJRXCNSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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